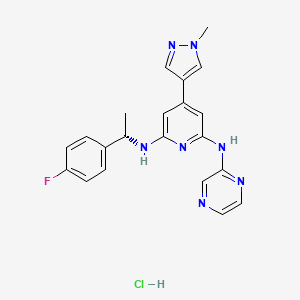
Ilginatinib hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ha demostrado una eficacia significativa en el tratamiento de neoplasias mieloproliferativas, particularmente las que involucran la mutación JAK2V617F . Este compuesto destaca por su alta selectividad y potencia, convirtiéndolo en un candidato prometedor para aplicaciones terapéuticas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del clorhidrato de NS-018 involucra múltiples pasos, incluyendo la formación de intermediarios clave y sus reacciones subsecuentes. La ruta sintética detallada es propietaria, pero generalmente involucra los siguientes pasos:
- Formación de la estructura principal a través de una serie de reacciones de condensación y ciclización.
- Introducción de grupos funcionales para mejorar la selectividad y la potencia.
- Purificación y cristalización para obtener el producto final en su forma de clorhidrato.
Métodos de Producción Industrial: La producción industrial del clorhidrato de NS-018 sigue las Buenas Prácticas de Manufactura (GMP) para asegurar alta pureza y consistencia. El proceso involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas, seguido de rigurosas medidas de control de calidad para asegurar que el producto final cumpla con todos los estándares regulatorios .
Análisis De Reacciones Químicas
Tipos de Reacciones: El clorhidrato de NS-018 principalmente experimenta reacciones de sustitución debido a sus estructuras aromáticas y heterocíclicas. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas.
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: Típicamente involucran reactivos nucleofílicos o electrofílicos bajo condiciones suaves a moderadas.
Reacciones de Oxidación: Se pueden llevar a cabo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reacciones de Reducción: A menudo involucran agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varios derivados sustituidos, mientras que las reacciones de oxidación y reducción pueden modificar los grupos funcionales presentes en la molécula .
Aplicaciones Científicas De Investigación
El clorhidrato de NS-018 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de JAK2 y quinasas de la familia Src.
Biología: Investigado por sus efectos en las vías de señalización celular y su potencial para modular las respuestas inmunitarias.
Medicina: Explorado como un agente terapéutico para tratar neoplasias mieloproliferativas, particularmente las que tienen la mutación JAK2V617F. .
Mecanismo De Acción
El clorhidrato de NS-018 ejerce sus efectos inhibiendo selectivamente la actividad de JAK2 y quinasas de la familia Src. El compuesto se une al sitio de unión al ATP de estas quinasas, previniendo su activación y la fosforilación subsecuente de las moléculas de señalización aguas abajo. Esta inhibición interrumpe la vía de señalización JAK/STAT, la cual es crucial para la proliferación y supervivencia de ciertas células cancerosas .
Compuestos Similares:
Ruxolitinib: Otro inhibidor de JAK2 utilizado para tratar la mielofibrosis y la policitemia vera.
Fedratinib: Un inhibidor selectivo de JAK2 con aplicaciones similares en neoplasias mieloproliferativas.
Momelotinib: Se dirige a JAK1 y JAK2, utilizado en el tratamiento de la mielofibrosis.
Singularidad del Clorhidrato de NS-018: El clorhidrato de NS-018 se destaca por su mayor selectividad para JAK2 sobre otras quinasas de la familia JAK y su inhibición adicional de las quinasas de la familia Src. Esta doble inhibición mejora su potencial terapéutico y reduce la probabilidad de desarrollo de resistencia .
Comparación Con Compuestos Similares
Ruxolitinib: Another JAK2 inhibitor used for treating myelofibrosis and polycythemia vera.
Fedratinib: A selective JAK2 inhibitor with similar applications in myeloproliferative neoplasms.
Momelotinib: Targets JAK1 and JAK2, used in the treatment of myelofibrosis.
Uniqueness of NS-018 Hydrochloride: NS-018 hydrochloride stands out due to its higher selectivity for JAK2 over other JAK-family kinases and its additional inhibition of Src-family kinases. This dual inhibition enhances its therapeutic potential and reduces the likelihood of resistance development .
Propiedades
IUPAC Name |
6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN7.ClH/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21;/h3-14H,1-2H3,(H2,24,26,27,28);1H/t14-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNVGPXGVAXXSH-UQKRIMTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
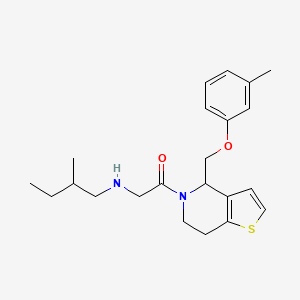

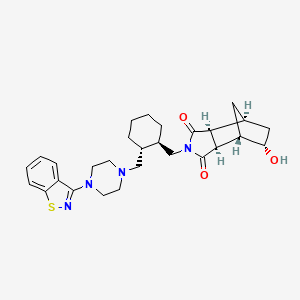
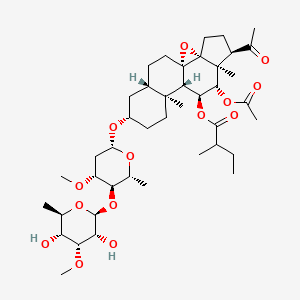
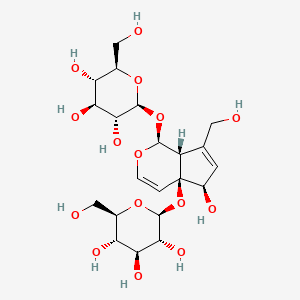
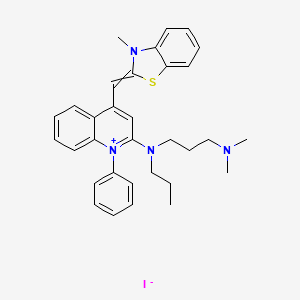


![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B1139397.png)
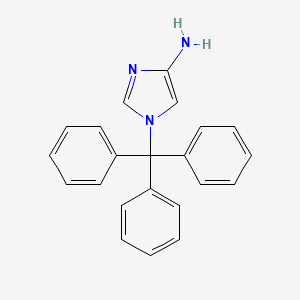
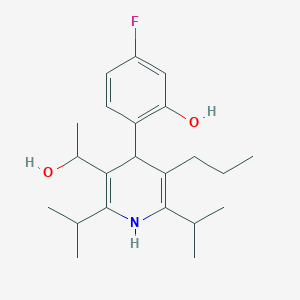
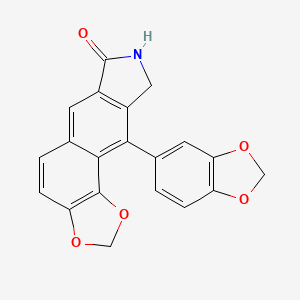
![4-[1-hydroxy-2-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]benzonitrile](/img/structure/B1139404.png)
